N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-25(2)31(28,29)26(18-9-5-3-6-10-18)16-22(27)24-20-15-17(23)13-14-21(20)30-19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGPIYCQWBEPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and dimethylsulfamoyl moieties undergo hydrolysis under acidic or alkaline conditions:
Key factors influencing hydrolysis:
-
Steric protection from the phenoxyphenyl and phenylamino groups reduces sulfonamide reactivity.
-
Electron-withdrawing chloro substituent accelerates acetamide cleavage .
Nucleophilic Substitution
The chloro substituent at the 5-position participates in SNAr (nucleophilic aromatic substitution):
Reactivity trends:
-
Electron-deficient aromatic ring enhances substitution kinetics .
-
Dimethylsulfamoyl group directs nucleophiles para to the chloro substituent.
Oxidation and Reduction
Controlled redox reactions modify key functional groups:
Synthetic Pathway and Intermediate Reactions
The compound is synthesized via a multi-step sequence :
-
Chloro-phenoxyaniline Preparation : Ullmann coupling of 5-chloro-2-nitrophenol with iodobenzene, followed by reduction.
-
Sulfamoylation : Reaction with dimethylsulfamoyl chloride in pyridine/DCM (0°C → RT, 12h).
-
Acetamide Formation : Condensation with chloroacetyl chloride using triethylamine (yield: 82–89%).
Critical Optimization Parameters :
-
Temperature control (<5°C during sulfamoylation prevents side reactions).
-
Solvent polarity (DMF preferred for SNAr; THF for reductions) .
Stability Under Pharmacological Conditions
Scientific Research Applications
N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features and Physical Properties
*Calculated based on molecular formulas from references.
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives (158–217°C) exhibit higher melting points than simpler acetamides, likely due to crystalline packing from rigid heterocycles . The target compound’s melting point is unreported but may align with its aromatic bulk.
- Solubility: The dimethylsulfamoyl group in the target compound may enhance water solubility compared to purely lipophilic analogs (e.g., diethylamino derivatives in ).
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(5-Chloro-2-phenoxyphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, acetic anhydride under reflux conditions can acetylate sulfonamide intermediates efficiently, as demonstrated in structurally related compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . Key factors include temperature control (reflux vs. room temperature), stoichiometry of sulfonamide and acylating agents, and purification via column chromatography or recrystallization. Monitoring reaction progress using TLC (e.g., Rf values in ethyl acetate/methanol/hexane systems) ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR and FTIR is critical. NMR can resolve the dimethylsulfamoyl group (e.g., singlet for N-(CH₃)₂ at δ ~2.8 ppm) and the phenoxyphenyl moiety (aromatic protons at δ ~6.5–7.5 ppm). FTIR confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and acetamide (C=O at ~1650–1700 cm⁻¹) functionalities. X-ray crystallography, as applied to N-(4-chloro-2-nitrophenyl) derivatives, can resolve steric effects from the chloro and phenoxy substituents .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiling in polar (DMSO, methanol) and non-polar (hexane) solvents identifies optimal solvents for biological assays. Stability studies involve HPLC or UV-Vis spectroscopy under acidic/basic conditions or elevated temperatures. For example, sulfonamide-containing analogs in showed stability in ethanol at 4°C for >30 days. Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) can predict long-term storage requirements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dimethylsulfamoyl group in bioactivity?
- Methodological Answer : Design analogs with modified sulfonamide groups (e.g., replacing dimethylsulfamoyl with methylsulfonyl or carbamimidoyl) and test their activity in target assays (e.g., enzyme inhibition). For instance, compared urease inhibition across sulfonamide variants, revealing that electron-withdrawing substituents enhance binding affinity. Molecular docking (e.g., using AutoDock Vina) can model interactions between the sulfonamide moiety and active sites .
Q. What strategies resolve contradictions in reported bioactivity data for chloroacetamide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using controls like known inhibitors and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). For example, notes limited data on chloroacetamide bioactivity, suggesting iterative testing across multiple models (in vitro enzymatic vs. cell-based) to confirm mechanisms .
Q. How can in silico modeling predict the metabolic pathways and toxicity profile of this compound?
- Methodological Answer : Use tools like SwissADME to predict CYP450 metabolism sites and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). For chloro-substituted acetamides, prioritize assessing reactive metabolites (e.g., epoxides via epoxide hydrolase interactions). (excluded per guidelines) highlights the need for caution with chloroaromatic compounds due to potential bioaccumulation .
Q. What experimental approaches validate intermolecular interactions (e.g., hydrogen bonding) critical for crystallographic packing?
- Methodological Answer : X-ray crystallography (as in ) reveals head-to-tail interactions (e.g., C–H⋯O bonds) between acetamide carbonyls and aromatic hydrogens. Computational tools (Mercury Software) analyze packing motifs, while variable-temperature NMR detects dynamic interactions in solution .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar acetamide derivatives?
- Methodological Answer : Yield variations may stem from purification methods (e.g., column chromatography vs. recrystallization) or reagent quality. Replicate protocols from (70–72% yields via recrystallization) and (63–72% via Fe(III)-catalysis) under controlled conditions. Compare purity via HPLC-MS to isolate method-dependent impurities .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
